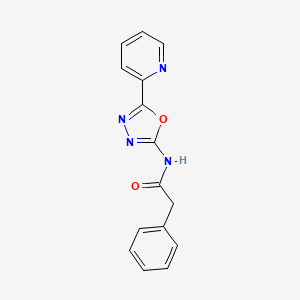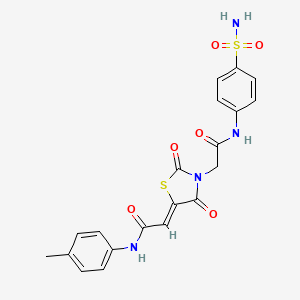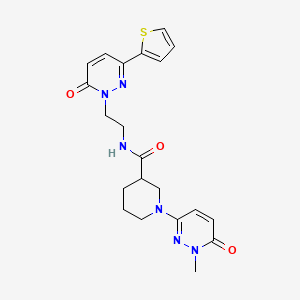
5,6-dimethoxy-1H-benzimidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-1H-benzimidazole-2-thiol is a chemical compound with the CAS Number: 74004-74-3 . It has a molecular weight of 210.26 .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-1H-benzimidazole-2-thiol is represented by the linear formula: C9H10N2O2S . The InChI code for this compound is 1S/C9H10N2O2S/c1-12-7-3-5-6 (4-8 (7)13-2)11-9 (14)10-5/h3-4H,1-2H3, (H2,10,11,14) .Physical And Chemical Properties Analysis
The compound 5,6-Dimethoxy-1H-benzimidazole-2-thiol has a molecular weight of 210.26 . Its IUPAC name is 5,6-dimethoxy-1H-benzimidazole-2-thiol .Wissenschaftliche Forschungsanwendungen
Benzimidazole Derivatives in Medicinal Chemistry
Benzimidazole derivatives, including compounds related to 5,6-dimethoxy-1H-benzimidazole-2-thiol, have been extensively studied for their medicinal properties. These compounds have shown a wide range of biological activities, including antihelminthic, antacid, and antibacterial properties. The interaction of these derivatives with DNA and their interference with DNA-associated processes make them particularly relevant in the development of drugs targeting genetic materials and cellular processes. The structural component of benzimidazole, found in vitamin B12, underscores its biological significance and potential therapeutic applications (Bhattacharya & Chaudhuri, 2008).
Benzimidazole Derivatives as Antimicrobial Agents
The synthesis and study of benzimidazole derivatives, including those with a thiophene ring similar to 5,6-dimethoxy-1H-benzimidazole-2-thiol, have revealed significant antimicrobial activities. These compounds have been tested against various bacterial strains such as Micrococcus luteus, Bacillus cereus, and Escherichia coli, as well as fungal strains like Candida albicans, showing promising antimicrobial properties. The structural modifications in these derivatives contribute to their potential as novel antimicrobial agents, offering a new avenue for the development of treatments against microbial infections (Kaplancıklı et al., 2004).
Development of Angiotensin II Receptor Antagonists
Benzimidazole derivatives bearing acidic heterocycles, closely related to the chemical structure of 5,6-dimethoxy-1H-benzimidazole-2-thiol, have been synthesized and evaluated for their role as angiotensin II receptor antagonists. These compounds have shown high affinity for the AT1 receptor and the ability to inhibit angiotensin II-induced pressor responses, suggesting their potential in the treatment of hypertension and related cardiovascular diseases. The study highlights the significance of the benzimidazole moiety in developing nonpeptide angiotensin II receptor antagonists with improved bioavailability and lipophilicity (Kohara et al., 1996).
Applications in Organic Synthesis and Catalysis
Benzimidazole derivatives, including those related to 5,6-dimethoxy-1H-benzimidazole-2-thiol, have found applications in organic synthesis and catalysis. The synthesis of bisbenzimidazole dithiol derivatives and their analogs has been explored, demonstrating the versatility of the benzimidazole scaffold in medicinal chemistry. These compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. The study emphasizes the importance of the benzimidazole framework in the design and synthesis of pharmacologically active compounds (Molou et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6-dimethoxy-1,3-dihydrobenzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-7-3-5-6(4-8(7)13-2)11-9(14)10-5/h3-4H,1-2H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPIIYXJGWHOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=S)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethoxy-1H-benzimidazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)

![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)


![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2965202.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2965206.png)